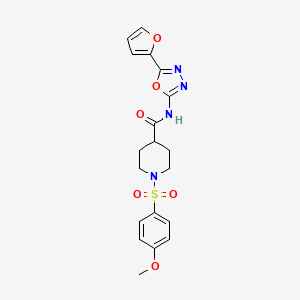

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan ring at the 5-position and a piperidine-4-carboxamide moiety at the 2-position. The piperidine ring is further modified by a 4-methoxyphenylsulfonyl group. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX software for refinement ), to confirm its conformation and intermolecular interactions.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-27-14-4-6-15(7-5-14)30(25,26)23-10-8-13(9-11-23)17(24)20-19-22-21-18(29-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUSLTWYFSYZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The incorporation of furan and piperidine enhances their efficacy against various cancer cell lines.

Case Study: Anticancer Activity

A study published in ACS Omega demonstrated that similar oxadiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) ranged from 51.88% to 86.61% depending on the specific derivative tested .

| Compound | Cell Line | PGI (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

This data suggests that the structural features of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide could confer similar anticancer properties.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also notable. Oxadiazole derivatives have been investigated for their antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

Research involving synthesized oxadiazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed zones of inhibition comparable to established antibiotics .

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the oxadiazole ring, carboxamide linkage, and sulfonyl groups. Below is a detailed comparison with key analogs, focusing on physicochemical properties and inferred pharmacological behavior.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s furan and 4-methoxyphenylsulfonyl groups reduce LogP (2.8) compared to 6d’s chlorophenoxy and pyridinyl substituents (LogP 3.5). This suggests improved aqueous solubility, critical for bioavailability .

Hydrogen-Bonding Capacity :

- The target compound’s sulfonyl and carboxamide groups contribute to 8 H-bond acceptors, significantly higher than 6d’s 4. This may enhance binding to polar protein pockets (e.g., ATP-binding sites in kinases).

Electron-Donating vs. Electron-Withdrawing Groups: The furan ring (electron-rich) in the target compound contrasts with 6d’s chlorophenoxy group (electron-withdrawing). Furan’s π-electron density could facilitate π-π stacking interactions in hydrophobic binding pockets, whereas chlorophenoxy may improve metabolic stability via steric hindrance .

Biological Activity

The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, an oxadiazole moiety, and a furan group. Its chemical formula is , with a molecular weight of approximately 366.40 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 366.40 g/mol |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively investigated. In vitro studies indicate that compounds with similar structures induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). For example, one study reported that certain derivatives led to an increase in apoptotic cells by 22% compared to controls .

The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis through caspase activation pathways. Specifically, compounds were found to significantly downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors .

Enzymatic Inhibition

The compound also demonstrates potential as an enzyme inhibitor. In enzymatic assays, related oxadiazole derivatives have shown the ability to inhibit key enzymes involved in cancer metabolism and proliferation. For instance, inhibition profiles against carbonic anhydrase and other metabolic enzymes suggest that these compounds could play a role in metabolic regulation within tumor cells .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinically relevant strains. The results indicated that modifications on the furan ring significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Mechanism

In another study focused on the anticancer properties, derivatives similar to our compound were tested for cytotoxicity against multiple cancer cell lines. The findings revealed that compounds induced cell cycle arrest at the G2/M phase and activated apoptosis pathways effectively .

Q & A

Q. What synthetic routes are commonly employed to synthesize N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with phosphorus oxychloride (POCl₃) .

- Step 2 : Sulfonylation of the piperidine nitrogen using 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Step 3 : Coupling of the oxadiazole and sulfonylated piperidine moieties via carboxamide linkage using coupling agents like HATU or EDCI .

Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for sulfonylation), and catalytic additives (e.g., DMAP for amidation) improve yields .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify furan protons (δ 6.3–7.2 ppm), piperidine protons (δ 1.5–3.5 ppm), and sulfonyl/methoxy groups (δ 3.8–4.0 ppm for OCH₃) .

- ¹³C NMR : Confirm oxadiazole (C=N at ~160 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR : Validate sulfonamide (S=O at 1150–1350 cm⁻¹) and oxadiazole (C=N at 1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the formula C₂₀H₂₀N₄O₆S .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

- Binding Assays : Radioligand displacement studies (e.g., for GPCR targets) with competitive binding protocols .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility and bioavailability be resolved experimentally?

- Methodological Answer :

- Solubility : Perform shake-flask method in PBS (pH 7.4) and DMSO, validated via HPLC-UV quantification .

- Bioavailability : Use parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models to assess intestinal absorption .

- Data Reconciliation : Cross-validate with molecular dynamics simulations to correlate logP (calculated vs. experimental) .

Q. What strategies can elucidate the mechanism of action of this compound in modulating inflammatory pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes (e.g., NF-κB, COX-2) in LPS-stimulated macrophages .

- Protein Interaction : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to map binding partners .

- Metabolomics : LC-MS/MS to quantify prostaglandin E2 (PGE2) levels in treated vs. untreated cells .

Q. How can researchers address instability of the oxadiazole ring under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UPLC-MS .

- Prodrug Design : Mask the oxadiazole with ester or carbamate prodrugs to enhance metabolic stability .

- Structural Analog Synthesis : Replace oxadiazole with triazole or thiadiazole rings and compare stability .

Q. What computational methods are effective for predicting SAR of derivatives targeting kinase inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- QSAR Modeling : Apply partial least squares (PLS) regression on descriptors like polar surface area (PSA) and H-bond acceptors .

- MD Simulations : Assess binding mode stability over 100-ns trajectories in explicit solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.